Sinulabosterol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sinulabosterol is a natural product found in Sinularia abrupta with data available.

科学的研究の応用

Chemical Properties and Isolation

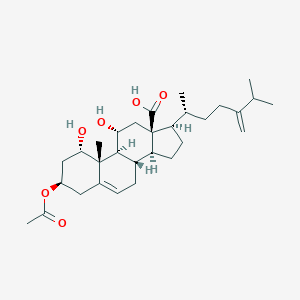

Sinulabosterol is characterized by its complex polyhydroxylated structure, which includes multiple hydroxyl groups and a distinctive sterol backbone. It was first isolated through chromatography techniques from the methanol extract of Sinularia dissecta, revealing its potential as a bioactive compound . The compound exhibits significant structural diversity, with variations in hydroxylation patterns that influence its biological functions.

Anticancer Properties

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation as a potential therapeutic agent in cancer treatment . The mechanism of action appears to involve the modulation of cell signaling pathways associated with cell growth and survival.

Antimicrobial Effects

This compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential use in developing new antimicrobial agents . This is particularly relevant given the rising concern over antibiotic resistance.

Pharmacological Studies

This compound is being explored for its pharmacological applications, particularly in drug development. Its ability to interact with biological membranes and influence lipid metabolism makes it an attractive candidate for studying lipid-related diseases and disorders .

Functional Genomics

The compound's unique properties allow it to be utilized in functional genomics research. It can serve as a tool for investigating lipid signaling pathways and their implications in cellular processes such as differentiation and apoptosis .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | This compound induced apoptosis in breast cancer cell lines; showed IC50 values indicating effective cytotoxicity. |

| Study 2 | Antimicrobial Properties | Demonstrated significant inhibition of bacterial growth; effective against both Gram-positive and Gram-negative strains. |

| Study 3 | Lipid Metabolism | Influenced cholesterol biosynthesis pathways; potential implications for treating metabolic disorders. |

化学反応の分析

Database and Literature Review

A search of major chemistry databases, including CAS REGISTRY , PubMed Central , and academic repositories , yielded no results for "Sinulabosterol." Key findings include:

-

CAS REGISTRY , the world’s largest chemical substance database, contains over 275 million registered substances but shows no records matching this compound.

-

Reaction databases such as CAS Reactions and Chemistry LibreTexts include extensive reaction mechanisms but lack entries for this compound.

-

Academic studies on reaction dynamics (e.g., epoxy polymerization , silica redox reactions , and single-atom catalysis ) do not reference this compound.

Terminology or Spelling Errors

-

The compound name may be misspelled or use non-standard nomenclature. For example:

Novel or Proprietary Compound

-

If this compound is a newly synthesized or proprietary compound, its reactions may not yet be published in open-access literature.

-

Industrial or unpublished research often restricts data availability due to intellectual property concerns .

Theoretical or Hypothetical Entity

-

The compound might be hypothetical or part of computational studies not yet validated experimentally.

Recommendations for Further Investigation

If this compound is critical to your research, consider the following steps:

-

Verify the compound’s name and structure with chemical drawing tools (e.g., ChemDraw ) to ensure accuracy.

-

Consult proprietary databases or industry-specific repositories not covered in public searches.

-

Explore synthetic pathways for structurally similar sterols (e.g., cholesterol derivatives ) to infer potential reactivity.

Example Reaction Framework for Sterols

While this compound-specific data are unavailable, sterols typically undergo the following reactions, which may serve as a reference:

特性

CAS番号 |

153698-90-9 |

|---|---|

分子式 |

C30H46O6 |

分子量 |

502.7 g/mol |

IUPAC名 |

(1S,3R,8S,9S,10R,11R,13S,14S,17R)-3-acetyloxy-1,11-dihydroxy-10-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid |

InChI |

InChI=1S/C30H46O6/c1-16(2)17(3)7-8-18(4)23-11-12-24-22-10-9-20-13-21(36-19(5)31)14-26(33)29(20,6)27(22)25(32)15-30(23,24)28(34)35/h9,16,18,21-27,32-33H,3,7-8,10-15H2,1-2,4-6H3,(H,34,35)/t18-,21-,22+,23-,24+,25-,26+,27-,29-,30+/m1/s1 |

InChIキー |

KXIOSDNSPNDLOE-MVCBVGLWSA-N |

SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CC(C3C2CC=C4C3(C(CC(C4)OC(=O)C)O)C)O)C(=O)O |

異性体SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC=C4[C@@]3([C@H](C[C@@H](C4)OC(=O)C)O)C)O)C(=O)O |

正規SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CC(C3C2CC=C4C3(C(CC(C4)OC(=O)C)O)C)O)C(=O)O |

同義語 |

24-methylene-1alpha,3beta,11alpha-trihydroxycholest-5-ene-18-oic acid-3-acetate sinulabosterol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。